molecular formula C10H21NO B14726405 N-Decan-2-ylidenehydroxylamine CAS No. 13326-89-1

N-Decan-2-ylidenehydroxylamine

Cat. No.: B14726405
CAS No.: 13326-89-1
M. Wt: 171.28 g/mol
InChI Key: YCMZYCPUAMZSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decan-2-ylidenehydroxylamine is a hydroxylamine derivative characterized by a decan-2-ylidene group (a ten-carbon chain with a conjugated imine group at the second position) attached to the nitrogen atom of the hydroxylamine functional group (-NH-OH). Hydroxylamine derivatives are known for their nucleophilic and redox-active properties, which make them valuable in polymerization, catalysis, and coordination chemistry .

Properties

CAS No.

13326-89-1

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-decan-2-ylidenehydroxylamine

InChI

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(2)11-12/h12H,3-9H2,1-2H3

InChI Key

YCMZYCPUAMZSNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decan-2-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of decanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the decanal being added dropwise to a solution of hydroxylamine hydrochloride and sodium carbonate in water. The mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Decan-2-ylidenehydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Decan-2-ylidenehydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Decan-2-ylidenehydroxylamine exerts its effects involves its ability to interact with various molecular targets. For example, it can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Hydroxylamine Derivatives vs. Amines and Alcohols

  • Reactivity : Unlike simple amines (e.g., decylamine, C₁₀H₂₁NH₂), N-Decan-2-ylidenehydroxylamine’s imine group (C=N) introduces conjugation, enhancing electrophilicity at the nitrogen center. This contrasts with primary amines, which are more nucleophilic due to lone-pair availability .
  • Acidity: The hydroxylamine (-NH-OH) group is weakly acidic (pKa ~6–8), comparable to phenolic compounds but less acidic than carboxylic acids (e.g., decanoic acid, pKa ~4.9). This distinguishes it from alcohols (e.g., 2-decanol, pKa ~16–18) .

Hydroxylamine vs. Amides

Amides (e.g., N,N-bis(2-hydroxyethyl)decanamide) exhibit resonance stabilization, reducing reactivity. In contrast, hydroxylamine derivatives lack such stabilization, making them more reactive toward electrophiles and oxidizers .

Chain-Length and Substituent Effects

Decan vs. Nonyl Derivatives

  • Solubility: Longer alkyl chains (e.g., decyl in this compound) reduce water solubility compared to shorter chains (e.g., nonyl mercaptan). However, polar functional groups (e.g., -OH in 2-decanol) can mitigate this .
  • Thermal Stability: Branched derivatives (e.g., tert-nonyl mercaptan) exhibit higher thermal stability than linear-chain analogs due to reduced steric strain .

Data Tables

Table 1: Comparative Physical Properties of Decan-Based Compounds

Compound Functional Group Melting Point (°C) Solubility (Water)
This compound Hydroxylamine (N–O) Not reported Low (inferred)
Decylamine Primary amine ~20–25 Soluble in organics
2-Decanol Alcohol ~34–36 Slightly soluble
Decanoic acid Carboxylic acid ~31.4 Insoluble

Table 2: Reactivity Comparison

Compound Electrophilicity Nucleophilicity Stability
This compound High (C=N) Moderate Moderate (air-sensitive)
Decylamine Low High High
N,N-Dimethyldecylamine Low Low High
Decanamide Low Low High (resonance)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.